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Compound of Interest

Compound Name: PD0166285

Cat. No.: B1683963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PD0166285, a pyrido[2,3-d]pyrimidine

compound that functions as a potent dual inhibitor of the Wee1 and PKMYT1 kinases. By

targeting these critical regulators of the G2/M cell cycle checkpoint, PD0166285 represents a

significant tool for cancer research and a potential therapeutic agent, particularly in tumors with

specific genetic backgrounds such as TP53 mutations.

Core Mechanism of Action
PD0166285 exerts its anti-tumor effects by abrogating the G2/M checkpoint, forcing cells with

DNA damage to prematurely enter mitosis, a process known as mitotic catastrophe, which

ultimately leads to cell death.[1] This is achieved through the simultaneous inhibition of two key

kinases:

Wee1: A nuclear kinase that phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1)

on the Tyr15 residue.[2]

PKMYT1 (Myt1): A membrane-associated kinase that inhibits CDK1 through phosphorylation

of both Thr14 and Tyr15 residues.[1][3]

By inhibiting both Wee1 and PKMYT1, PD0166285 effectively prevents the inhibitory

phosphorylation of CDK1, leading to its activation and the subsequent entry into mitosis,

regardless of the cell's DNA damage status. This dual inhibition is particularly effective in
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cancer cells with a deficient G1 checkpoint, often due to p53 mutations, as they become

heavily reliant on the G2/M checkpoint for DNA repair before cell division.[1][4]

Quantitative Data Summary
The following tables summarize the key quantitative data for PD0166285, providing a

comparative overview of its potency and cellular effects.

Table 1: In Vitro Inhibitory Activity of PD0166285

Target IC50 Value Assay Type Reference

Wee1 24 nM Cell-free kinase assay [1][5]

PKMYT1 (Myt1) 72 nM Cell-free kinase assay [1][5]

Chk1 3.433 µM Cell-free kinase assay [5][6]

Table 2: Cellular Activity of PD0166285 in Cancer Cell Lines
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Cell Line(s) Concentration Effect Reference

Various Cancer Cell

Lines
0.5 µM

Dramatic inhibition of

irradiation-induced

Cdc2 (CDK1)

phosphorylation at

Tyr15 and Thr14

[5][7]

Esophageal

Squamous Carcinoma

(ESCC) Cells

234 - 694 nM (IC50)
Inhibition of cell

viability
[1]

B16 Mouse Melanoma

Cells
0.5 µM

G2 checkpoint

abrogation and arrest

in the early G1 phase

[8][9]

p53 mutant HT29 cells Not specified Radiosensitization [7]

TP53 mutant Lung

Squamous Cell

Carcinoma

200 - 800 nM G2/M phase arrest [10]

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical research workflow for evaluating

PD0166285, the following diagrams are provided.
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PD0166285 Mechanism of Action
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Experimental Workflow for PD0166285 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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